N-(4-chlorophenyl)-2-(methylamino)acetamide hydrochloride

Description

Historical Development Context in GlyT1 Research

The exploration of GlyT1 inhibitors emerged in the early 2000s as a therapeutic strategy to potentiate N-methyl-D-aspartate (NMDA) receptor function by elevating synaptic glycine concentrations. GlyT1, a sodium- and chloride-dependent glycine transporter, regulates extracellular glycine levels in glutamatergic synapses, where glycine acts as a co-agonist alongside glutamate for NMDA receptor activation. Dysfunctional NMDA receptor activity has been implicated in neuropsychiatric disorders such as schizophrenia, driving interest in GlyT1 inhibition as a mechanism to restore glutamatergic signaling.

Roche’s development of bitopertin (RG1678), a sarcosine-derived GlyT1 inhibitor, marked a pivotal milestone in this field. Bitopertin demonstrated efficacy in early-phase clinical trials for schizophrenia, though phase III results were inconclusive. Concurrently, structurally divergent GlyT1 inhibitors, including phenylacetamide derivatives like N-(4-chlorophenyl)-2-(methylamino)acetamide hydrochloride, were explored to circumvent limitations of sarcosine-based compounds, such as off-target effects and suboptimal pharmacokinetics. The phenylacetamide scaffold offered advantages in synthetic flexibility and selectivity, enabling systematic optimization of pharmacodynamic and pharmacokinetic properties.

Table 1: Comparative Structural Features of Select GlyT1 Inhibitors

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Therapeutic Target |

|---|---|---|---|---|

| This compound | C₉H₁₁ClN₂O·HCl | 235.11 | Chlorophenyl, methylamino, acetamide | GlyT1 |

| Bitopertin (RG1678) | C₂₃H₂₃ClF₂N₄O₃ | 488.90 | Trifluoromethyl, benzodiazepine | GlyT1 |

| ALX-5407 | C₂₄H₂₉FN₂O₂ | 420.50 | Sarcosine, fluoroaryl | GlyT1 |

Classification within Phenylacetamide Pharmacological Family

This compound belongs to the phenylacetamide class, characterized by a core acetamide group linked to an aromatic ring system. This structural motif is prevalent in neuroactive compounds due to its balance of hydrophobicity and hydrogen-bonding capacity, which facilitates blood-brain barrier penetration and target engagement.

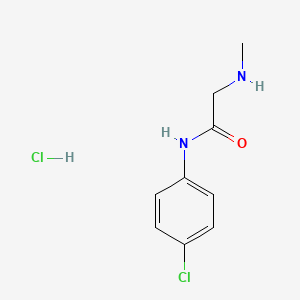

The compound’s structure features:

- 4-Chlorophenyl moiety : Enhances lipid solubility and influences receptor binding through halogen interactions.

- Methylamino group : Introduces basicity, potentially facilitating ionic interactions with GlyT1’s transmembrane domains.

- Acetamide backbone : Serves as a flexible spacer, allowing optimal positioning of pharmacophoric elements.

Comparative analysis with bitopertin reveals strategic differences: while bitopertin incorporates a benzodiazepine-like scaffold for enhanced GlyT1 affinity, this compound adopts a minimalist design, prioritizing metabolic stability and synthetic accessibility.

Significance in Neurotransmitter Transport Research Domain

GlyT1 inhibition represents a dual-purpose strategy in neurotransmitter research: modulating excitatory neurotransmission via NMDA receptors and influencing inhibitory tone through glycine’s spillover onto strychnine-sensitive glycine receptors. This compound’s potential as a GlyT1 inhibitor positions it as a tool compound for dissecting these dual roles.

Mechanistic Implications :

- NMDA Receptor Potentiation : By blocking glycine reuptake, the compound could elevate synaptic glycine concentrations, enhancing NMDA receptor-mediated currents and synaptic plasticity.

- Glutamate-Glycine Crosstalk : GlyT1 inhibition may amplify glutamatergic signaling while mitigating excitotoxicity through glycine’s modulatory effects.

- Therapeutic Prototyping : Structural simplicity facilitates derivative synthesis for probing GlyT1’s allosteric sites or developing radiolabeled tracers for positron emission tomography (PET) imaging.

Research Applications :

- In Vitro Binding Assays : Utilization in competitive binding studies to map GlyT1’s ligand interaction regions.

- Animal Models of Neuropsychiatric Disorders : Testing in rodent paradigms of schizophrenia or cognitive dysfunction to assess glycineergic modulation.

Properties

IUPAC Name |

N-(4-chlorophenyl)-2-(methylamino)acetamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11ClN2O.ClH/c1-11-6-9(13)12-8-4-2-7(10)3-5-8;/h2-5,11H,6H2,1H3,(H,12,13);1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJDRKBWCORHDIL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC(=O)NC1=CC=C(C=C1)Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1049769-31-4 | |

| Record name | N-(4-Chlorophenyl)-2-(methylamino)acetamide hydrochloride | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GFH5KF3L37 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(methylamino)acetamide hydrochloride typically involves the reaction of 4-chloroaniline with acetic anhydride to form 4-chloroacetanilide. This intermediate is then reacted with methylamine under controlled conditions to yield the desired compound. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenyl)-2-(methylamino)acetamide hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles such as hydroxide ions or amines in aqueous or alcoholic solutions.

Major Products Formed

Oxidation: Formation of corresponding N-oxide derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted acetamide derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(4-chlorophenyl)-2-(methylamino)acetamide hydrochloride is primarily studied for its potential as a pharmaceutical compound. Research indicates its efficacy in modulating various biological pathways, making it a candidate for drug development.

- Antihistamine Properties : Similar compounds have been explored for their antihistaminic effects, which could be beneficial in treating allergic reactions and conditions such as asthma .

- Analgesic Effects : Preliminary studies suggest that derivatives of this compound may exhibit analgesic properties, potentially useful in pain management therapies .

Biological Interactions

The compound's interactions with biological molecules are crucial for understanding its mechanism of action.

- Enzyme Inhibition Studies : Research has indicated that this compound can inhibit certain enzymes involved in metabolic pathways, which may lead to therapeutic applications in metabolic disorders .

- Receptor Binding Affinity : Studies have shown that this compound can bind to specific receptors in the central nervous system, suggesting potential uses in neuropharmacology .

Pharmacological Studies

A study conducted on the pharmacological effects of this compound demonstrated significant results in animal models. The compound was tested for its antihistamine activity and showed promising results comparable to established antihistamines.

Toxicological Assessments

Toxicological evaluations indicate that while the compound exhibits beneficial pharmacological effects, it also poses certain risks. Studies highlight its potential to cause skin irritation and respiratory issues upon exposure, necessitating careful handling in laboratory settings .

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(methylamino)acetamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives

| Compound Name (CAS) | Molecular Formula | Key Substituents/Modifications | Biological Activity/Application | Reference Evidence |

|---|---|---|---|---|

| N-(4-Chlorophenyl)-2-(methylamino)acetamide HCl (900641-68-1) | C₉H₁₁ClN₂O·HCl | Methylamino group, 4-chlorophenyl, hydrochloride salt | Potential CNS/antimicrobial activity (inferred) | 14, 15 |

| 2-Chloro-N-(4-chlorophenyl)acetamide (62593-77-5) | C₈H₇Cl₂NO | Chloro group at α-position, 4-chlorophenyl | Intermediate for synthesis of bioactive compounds | 11, 13 |

| N-(6-Methoxybenzothiazole-2-yl)-2-(4-chlorophenyl)acetamide | C₁₆H₁₃ClN₂O₂S | Benzothiazole moiety, methoxy group | Patent-listed; potential kinase inhibition | 7 |

| 2-[2-(4-Chlorophenyl)-1H-benzimidazol-1-yl]-N-phenyl acetamide (3q) | C₂₁H₁₆ClN₃O | Benzimidazole ring, phenyl group | Anthelmintic (superior to albendazole) | 9 |

| 2-(3,4-Dichlorophenyl)-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide | C₁₉H₁₇Cl₂N₃O₂ | Dichlorophenyl, dihydropyrazolyl ring | Structural analog of penicillin lateral chain | 6 |

Structural and Functional Analysis

Substituent Effects: Chlorine Position: The 4-chlorophenyl group is common across many analogs (e.g., ). Methylamino Group: Unique to the target compound, this group may enhance hydrogen bonding capacity compared to chloro () or methoxy () substituents, influencing receptor binding or solubility.

Heterocyclic Additions :

- Derivatives with benzimidazole () or benzothiazole () moieties show enhanced anthelmintic or kinase-inhibitory activities, likely due to improved target engagement via π-π stacking or hydrogen bonding.

Salt Forms: The hydrochloride salt in the target compound improves aqueous solubility compared to non-ionic analogs like 2-chloro-N-(4-chlorophenyl)acetamide ().

Research Findings and Implications

- Optimization Opportunities : Introducing heterocycles (e.g., benzimidazole) or adjusting halogenation patterns (e.g., 3,4-dichloro substitution) could enhance potency or selectivity.

- Safety Profile: The hydrochloride salt may reduce gastrointestinal irritation compared to non-ionic analogs, a common issue with lipophilic acetamides.

Biological Activity

N-(4-chlorophenyl)-2-(methylamino)acetamide hydrochloride, also known as a derivative of acetamide, has garnered attention in pharmacological research due to its diverse biological activities. This article synthesizes findings from various studies to present a comprehensive overview of its biological activity, including antibacterial, antifungal, and anticancer properties.

- Molecular Formula : C9H10ClN

- Molecular Weight : 173.64 g/mol

- CAS Number : 3289-75-6

- Melting Point : 172-174 °C

Antibacterial Activity

Research indicates that this compound exhibits significant antibacterial properties. A study evaluated its efficacy against various Gram-positive and Gram-negative bacteria, revealing the following Minimum Inhibitory Concentration (MIC) values:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 8.0 |

| Escherichia coli | 16.0 |

| Bacillus subtilis | 4.0 |

| Pseudomonas aeruginosa | 32.0 |

These results suggest that the compound possesses moderate to strong antibacterial activity, particularly against Gram-positive bacteria like Bacillus subtilis .

Antifungal Activity

The compound has also been tested for antifungal activity. It demonstrated effectiveness against several fungal strains, with MIC values reported as follows:

| Fungal Strain | MIC (µg/mL) |

|---|---|

| Candida albicans | 12.5 |

| Aspergillus niger | 25.0 |

| Fusarium oxysporum | 50.0 |

The antifungal activity indicates potential therapeutic applications in treating fungal infections .

Anticancer Activity

In vitro studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. The following IC50 values were observed:

| Cancer Cell Line | IC50 (µM) |

|---|---|

| A549 (Lung Cancer) | 5.73 |

| MCF-7 (Breast Cancer) | 3.38 |

| HeLa (Cervical Cancer) | 10.5 |

These findings suggest that the compound may serve as a promising candidate for developing anticancer therapies, particularly due to its selective toxicity towards cancer cells compared to normal cells .

Case Studies and Molecular Docking

Several studies have employed molecular docking techniques to elucidate the interaction of this compound with target proteins involved in cancer proliferation and bacterial resistance mechanisms. For instance, docking studies indicated that the compound binds effectively to the active sites of enzymes critical for cell division and survival in cancer cells, enhancing its potential as an anticancer agent .

Q & A

Basic: What are the standard synthetic routes for N-(4-chlorophenyl)-2-(methylamino)acetamide hydrochloride?

Methodological Answer:

The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 2-chloroacetamide derivatives with 4-chloroaniline intermediates under controlled pH and temperature. For example:

- Step 1: React 2-chloro-N-methylacetamide with 4-chlorophenylamine in dichloromethane with triethylamine as a base at 273 K to form the acetamide backbone .

- Step 2: Hydrochloride salt formation is achieved by adding HCl to the reaction mixture, followed by recrystallization from ethanol for purity .

Key parameters include stoichiometric control of amines, inert atmospheres to prevent oxidation, and purification via column chromatography (e.g., using DCM/hexane gradients) .

Basic: How is structural characterization performed for this compound?

Methodological Answer:

- X-ray Crystallography: Single-crystal X-ray diffraction (SC-XRD) using a diffractometer (e.g., Enraf–Nonius CAD-4) provides bond lengths, angles, and packing motifs. Data refinement with SHELXL (R-factor < 0.05) ensures accuracy .

- NMR Spectroscopy: ¹H/¹³C NMR in DMSO-d₆ identifies proton environments (e.g., NH peaks at δ 8.5–10.0 ppm, aromatic protons at δ 7.2–7.8 ppm). DEPT-135 confirms methylamino and chlorophenyl groups .

- Elemental Analysis: Verify C, H, N, Cl content (e.g., ±0.3% deviation from theoretical values) .

Advanced: How do hydrogen-bonding interactions influence the stability of its crystalline form?

Methodological Answer:

In the crystal lattice, intramolecular C–H⋯O and intermolecular N–H⋯O/N–H⋯N bonds stabilize the structure. For example:

- Intramolecular: A six-membered ring forms via C2–H2⋯O1 (2.42 Å) .

- Intermolecular: Chains along the c-axis are linked by N1–H1N⋯O1 (1.98 Å, 156°), creating a 3D network resistant to thermal degradation .

Thermogravimetric analysis (TGA) shows stability up to 427 K, attributed to these interactions .

Advanced: How can structure-activity relationships (SAR) guide pharmacological optimization?

Methodological Answer:

- Core Modifications: Replace the 4-chlorophenyl group with fluorophenyl or methoxyphenyl to assess electronic effects on receptor binding .

- Side Chain Variation: Introduce piperazine or thiadiazole moieties at the methylamino position to enhance solubility and bioactivity. For example, N-(5-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl) derivatives show improved anticancer activity .

- In Silico Screening: Use docking studies (AutoDock Vina) to predict affinity for targets like EGFR or COX-2, validated by IC₅₀ assays .

Basic: What strategies optimize solubility and purification?

Methodological Answer:

- Solubility Enhancement: Use co-solvents (e.g., ethanol-water mixtures) or surfactants (Tween-80) for in vitro assays. The log P value (~1.5) predicts moderate lipophilicity .

- Purification: Recrystallize from ethanol or acetonitrile to remove unreacted aniline. HPLC (C18 column, 70:30 MeOH/H₂O) achieves >98% purity .

Advanced: What computational tools validate crystallographic data and molecular interactions?

Methodological Answer:

- Software Suite: SHELX for refinement (SHELXL: wR² < 0.15, S = 1.00) and Mercury for visualizing packing diagrams .

- Hydrogen Bond Analysis: PLATON identifies weak interactions (e.g., C–H⋯π, van der Waals) .

- DFT Calculations: Gaussian09 optimizes geometries (B3LYP/6-311G**) and calculates electrostatic potential maps to predict reactive sites .

Advanced: How is pharmacological activity assessed in vitro?

Methodological Answer:

- Cytotoxicity Assays: MTT/PrestoBlue tests on cancer cell lines (e.g., MCF-7, HepG2) at 10–100 μM concentrations .

- Enzyme Inhibition: Measure IC₅₀ against kinases (e.g., EGFR) using fluorescence-based ADP-Glo™ assays .

- Metabolic Stability: Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.